2,3-Butanedione

概要

説明

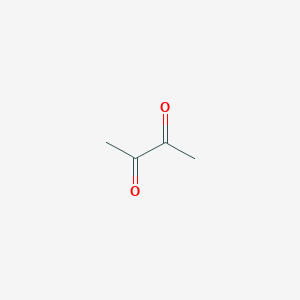

2,3-Butanedione (CAS 625-34-3), also known as diacetyl, is an α-diketone with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol . It is a volatile, yellowish-green liquid with a boiling point of 88°C and a melting point of -2.4°C . Its distinct buttery or creamy aroma makes it a key flavoring agent in dairy products, such as yogurt and fermented milk . Beyond food applications, this compound exhibits potent antifungal properties, effectively inhibiting pathogens like Fusarium verticillioides and reducing rot in fruits such as wolfberries and grapes at concentrations as low as 20 µL/L . In medical contexts, it is a degradation product of riboflavin under UVA irradiation, contributing to corneal cross-linking therapies for keratoconus . However, its use is regulated due to respiratory toxicity risks, with NIOSH recommending an exposure limit of 5 ppb over an 8-hour workday .

準備方法

Chemical Synthesis via Aldol Condensation and Catalytic Oxidation

Three-Step Synthetic Route from Paraformaldehyde and Acetone

The most extensively documented chemical method involves a three-step reaction sequence starting with paraformaldehyde and acetone .

Step 1: Aldol Condensation and Dehydration

Paraformaldehyde (96%) reacts with acetone in the presence of L-proline as a catalyst and hydrochloric acid as a depolymerization agent. The reaction occurs in an autoclave at 80–160°C for 1–12 hours, producing methyl vinyl ketone (MVK). Key parameters include:

-

Molar ratio : Paraformaldehyde to acetone (1:1–1:30)

-

Catalyst loading : L-proline at 4:1–20:1 mass ratio relative to paraformaldehyde

-

Conversion efficiency : 80–98% paraformaldehyde conversion with 70–96.7% MVK selectivity .

Step 2: Epoxidation of MVK

MVK undergoes oxidation using hydrogen peroxide (30%) and a titanium-silicon molecular sieve (HTS) catalyst. Reaction conditions include:

-

pH : 8.0–9.0 (maintained with sodium hydroxide)

-

Temperature : 30–100°C for 1.5–4 hours

-

Catalyst loading : HTS at 1:20–1:50 mass ratio to MVK

This step yields 1,2-epoxybutanone with 85–94.7% MVK conversion .

Step 3: Pinacol Rearrangement

1,2-Epoxybutanone is heated with sodium bisulfite (0.1–0.5 molar equivalents relative to MVK) at 40–120°C for 2–8 hours. The pinacol rearrangement produces this compound with final selectivity of 70–85% .

Table 1: Optimization of Step 1 (Aldol Condensation)

| Example | Paraformaldehyde (g) | Acetone (g) | L-Proline (g) | Temp (°C) | Time (h) | Conversion (%) | MVK Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3.448 | 20 | 1 | 100 | 2 | 99 | 96.7 |

| 2 | 3.448 | 20 | 2 | 100 | 2 | 99 | 97 |

| 3 | 1.724 | 20 | 0.5 | 100 | 2 | 99 | 87 |

Microbial Production via Metabolic Engineering

Pathway Reconstruction in Enterobacter cloacae

Diacetyl is a byproduct of 2,3-butanediol (2,3-BD) fermentation. In Enterobacter cloacae SDM, genetic modifications were employed to enhance diacetyl accumulation :

-

Gene knockouts :

-

budA (α-acetolactate decarboxylase): Prevents conversion of α-acetolactate to acetoin.

-

budC (diacetyl reductase): Reduces diacetyl to acetoin.

-

-

Fermentation conditions :

-

pH 6.5, 37°C, microaerobic conditions.

-

Fe³⁺ (20 mM) addition accelerates non-enzymatic decarboxylation of α-acetolactate to diacetyl.

-

Table 2: Diacetyl Production in Engineered Strains

| Strain | Diacetyl (g/L) | Productivity (g/(L·h)) | α-Acetolactate (g/L) |

|---|---|---|---|

| SDM (ΔbudAΔbudC) | 1.45 | 0.13 | 2.1 |

| SDM (ΔbudA) | 0.78 | 0.07 | 3.8 |

Analytical Methods for Yield Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Shimadzu GCMS-QP2020 NX enables precise quantification of diacetyl in complex matrices :

-

Detection limits : 0.05 mg/kg (this compound), 0.13 mg/kg (2,3-pentanedione).

-

Calibration curves : Linear correlation coefficients >0.9992 in 0.2–2.0 mg/L range.

-

Recovery rates : 75.8–112.5% in spiked e-liquid samples.

Comparative Analysis of Preparation Methods

Chemical vs. Microbial Synthesis

-

Yield : Chemical methods achieve higher selectivity (85% vs. 1.45 g/L in microbial).

-

Environmental impact : Microbial production avoids harsh reagents (e.g., H₂O₂, HCl) but requires genetic modification.

-

Scalability : Chemical synthesis is industrially established, while microbial routes need bioreactor optimization .

化学反応の分析

反応の種類

ジアセチルは、次のようなさまざまな化学反応を起こします。

酸化: ジアセチルは酸化されて酢酸と二酸化炭素を生成することができます。

還元: ジアセチルは還元されて2,3-ブタンジオールを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。

生成される主要な生成物

酸化: 酢酸と二酸化炭素。

還元: 2,3-ブタンジオール。

科学研究への応用

ジアセチルは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Food Industry

Flavoring Agent:

2,3-Butanedione is primarily recognized for its role as a flavoring agent in the food industry, particularly in butter and popcorn flavorings. It imparts a buttery aroma and taste, contributing to the sensory profile of numerous products.

Case Study:

A study highlighted the systemic uptake of this compound in rats and its binding to hemoglobin and albumin, indicating potential biomarkers for exposure in humans. This aspect is crucial for understanding safety levels in food products containing this compound .

| Application | Description |

|---|---|

| Flavoring Agent | Used in artificial butter flavors and popcorn . |

| Safety Monitoring | Potential biomarker for exposure assessment in food products . |

Pharmaceutical Applications

Antimicrobial Properties:

Research has indicated that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various pathogens, making it a candidate for use in pharmaceuticals.

Case Study:

In a study examining the microbial production of 2,3-butanediol (a related compound), it was noted that this compound could be produced using engineered microorganisms, which could enhance its availability for pharmaceutical applications .

| Application | Description |

|---|---|

| Antimicrobial Agent | Effective against certain pathogens . |

| Biotechnological Production | Produced via fermentation processes using engineered microorganisms . |

Environmental Science

Photosensitizing Agent:

this compound has been explored as a photosensitizing agent in environmental studies. Its ability to facilitate photochemical reactions can be utilized to understand and mitigate environmental pollutants.

Case Study:

Research demonstrated that this compound sensitizes the rapid photodestruction of free amino acids and proteins under ultraviolet light. This property can be leveraged to develop techniques for degrading environmental contaminants .

Industrial Manufacturing

Chemical Intermediate:

In industrial manufacturing, this compound serves as an intermediate for synthesizing other chemicals. Its derivatives are used in producing polymers and other materials.

Case Study:

The synthesis of this compound dihydrazone has been studied for its application in creating new polymeric conductors. This indicates its potential role in advanced material science .

| Application | Description |

|---|---|

| Chemical Intermediate | Used in the synthesis of polymers and other chemicals . |

| Advanced Material Science | Potential applications in creating new conductive materials . |

Agricultural Applications

Fungicide Potential:

Emerging research suggests that this compound may have fungicidal properties that can be exploited in agriculture.

Case Study:

A study indicated that certain concentrations of this compound could inhibit fungal growth on crops, suggesting its potential use as a natural fungicide .

作用機序

ジアセチルは、反応性のカルボニル基を通じてその効果を発揮します。これらの基は、さまざまな求核剤と求核付加反応を起こすことができ、異なる生成物の形成につながります。 生物系では、ジアセチルはアミノ酸やタンパク質と反応して、さまざまな疾患に関連付けられている後期糖化最終産物(AGEs)を形成することができます .

類似化合物との比較

Structural and Chemical Properties

2,3-Butanedione belongs to the α-diketone family, characterized by two adjacent ketone groups. Key structural analogs include 2,3-pentanedione and 2,3-hexanedione , which feature longer alkyl chains (Table 1).

Table 1. Structural and Physical Properties of α-Diketones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₄H₆O₂ | 86.09 | 88 | -2.4 |

| 2,3-Pentanedione | C₅H₈O₂ | 100.12 | 108–110 | -6 |

| 2,3-Hexanedione | C₆H₁₀O₂ | 114.14 | 130–132 | -20 |

This compound exhibits higher electrophilic reactivity due to its compact structure, enabling rapid adduct formation with nucleophilic residues (e.g., arginine in enzymes) . In contrast, 2,3-pentanedione and 2,3-hexanedione show reduced reactivity, correlating with lower toxicity .

Toxicity Profiles

Respiratory Toxicity :

- This compound: Linked to obliterative bronchiolitis ("popcorn lung") in occupational settings.

- 2,3-Pentanedione : Used as a safer alternative but still induces airway epithelial damage in rodents, albeit at higher thresholds than this compound .

Acute Toxicity :

- LD₅₀ (oral, rats) : this compound (1,580 mg/kg) > 2,3-pentanedione (>2,500 mg/kg) .

- Hepatotoxicity: this compound induces apoptosis in liver cells (L02 line) at 0.5 mM via NF-κB activation . No comparable data exist for analogs.

Regulatory Status :

| Compound | NIOSH Exposure Limit (ppb) | Key Risks |

|---|---|---|

| This compound | 5 | Bronchiolitis obliterans, hepatotoxicity |

| 2,3-Pentanedione | Not established | Airway inflammation |

| 2,3-Hexanedione | Not established | Low toxicity |

This compound :

- Food Industry : Imparts creamy flavors in fermented milk and yogurt; concentrations vary by microbial strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus) .

- Antifungal Agent : Reduces gray mold in grapes by 100% and blue rot in mandarins by 60% at 20 µL/L .

- Medical Use : Generated during riboflavin-UVA corneal cross-linking, aiding keratoconus treatment .

- Chemical Synthesis: Catalyzes enantioselective reactions, such as fluorination of piperidinols .

2,3-Pentanedione and 2,3-Hexanedione :

- Primarily used as flavoring substitutes for this compound due to lower toxicity .

- Limited industrial data; neither compound matches this compound’s antifungal or synthetic utility.

Metabolic Pathways and Production

- Microbial Synthesis : this compound is produced via oxidative decarboxylation of α-acetolactate by Streptococcus spp. during lactose fermentation .

- Chemical Production : Industrially synthesized via dehydrogenation of 2,3-butanediol or pyrolysis of citric acid .

- Analog Production : 2,3-Pentanedione and 2,3-hexanedione are derived from longer-chain diols or ketones, but microbial routes are less characterized .

生物活性

2,3-Butanedione, also known as diacetyl, is a volatile organic compound with significant biological activity. It is primarily recognized for its role in various metabolic processes in microorganisms and its potential effects on human health. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with cellular components, and implications for human health.

This compound is a simple diketone with the molecular formula CHO. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack by amines and thiols. This reactivity underlies much of its biological activity.

Antimicrobial Activity

High Concentrations: At concentrations greater than 1 mM, this compound exhibits broad-spectrum antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial species, including Pseudomonas aeruginosa and Escherichia coli . The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.

Low Concentrations: Conversely, at lower concentrations (nM to μM), this compound may enhance microbial survival. For instance, exposure to low levels of this compound has been associated with increased antibiotic resistance and motility in E. coli, suggesting a complex role in microbial ecology .

Interaction with Biological Molecules

This compound's reactivity with amino acids, particularly arginine residues, has significant implications for cellular function. Research indicates that it can modify critical arginine residues in proteins, affecting mitochondrial function and permeability transition pore dynamics . Specifically, treatment with this compound has been shown to inhibit the opening of the mitochondrial permeability transition pore, thereby protecting cells from apoptosis under stress conditions.

Cystic Fibrosis Patients

A notable case study examined the role of this compound in cystic fibrosis (CF) patients. Elevated levels of this compound were detected in the breath gas of CF patients. The study found that high concentrations could lead to irreversible lung tissue damage while also influencing the microbial community within the lungs . The presence of this compound was linked to metabolic shifts in bacteria that could either exacerbate or mitigate disease severity.

Antioxidant Activity

Another significant aspect of this compound's biological activity is its potential antioxidant properties. In environments with low oxygen tension, such as those found in CF lungs, it may serve as an alternative electron acceptor for anaerobic respiration among microbial communities . This dual role highlights the complex interactions between this compound and both microbial metabolism and host health.

Summary of Research Findings

| Study | Findings |

|---|---|

| Jay (1982) | Identified broad antimicrobial activity at high concentrations. |

| Kim et al. (2013) | Demonstrated increased antibiotic resistance in E. coli at low concentrations. |

| Mathews et al. (2010) | Showed reactivity with arginine residues affects mitochondrial function. |

| Hunter et al. (2012) | Linked phenazine production to disease severity in CF patients. |

Q & A

Q. How can 2,3-butanedione be reliably characterized using spectroscopic and chromatographic methods?

Basic Research Focus

To identify and quantify this compound, researchers should combine UV/Visible spectroscopy (λ~280 nm for carbonyl absorption) and gas chromatography (GC) with mass spectrometry (MS). The UV spectrum, available in NIST Standard Reference Database 69, provides characteristic absorption bands for diketones . For GC-MS, use non-polar columns (e.g., DB-5) to resolve this compound from volatile organic impurities, as outlined in pharmacopeial assays . Validate purity via hydroxylamine hydrochloride titration, where 1 mL of 0.5 N HCl corresponds to 43.05 mg of this compound .

Q. What experimental designs are optimal for assessing this compound’s inhalation toxicity in rodent models?

Advanced Research Focus

Inhalation studies should follow protocols from NTP/NIOSH carcinogenesis research:

- Exposure : Administer 0–200 ppm vaporized this compound for 6 hours/day, 5 days/week, over 3–24 months .

- Endpoints : Monitor survival rates (Table 3), hematological parameters (Table 4), and histopathology of respiratory epithelium .

- Controls : Include sham-exposed cohorts and adjust for interspecies variability (e.g., Wistar Han rats vs. B6C3F1/N mice). Dose-response curves should account for metabolic differences, as 2,3-butanediol metabolites exhibit species-specific accumulation .

Q. How do contradictory data on this compound’s metabolic pathways inform mechanistic studies?

Advanced Research Focus

Conflicting reports on hepatic metabolism (e.g., acetaldehyde vs. acetoin pathways) necessitate kinetic assays using liver homogenates. Key steps:

Substrate Competition : Incubate this compound with NADH/NAD+ cofactors to identify dominant reductase/dehydrogenase activity .

Inhibitor Profiling : Use diacetyl reductase inhibitors (e.g., quercetin) to isolate competing enzymatic pathways.

Isotopic Labeling : Apply deuterated analogs (e.g., 2-butanone-d5) to track metabolic fates via LC-MS . Resolve discrepancies by correlating in vitro data with in vivo perfusion models .

Q. What methodological considerations are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

Basic Research Focus

For biofluids, employ derivatization with 2,4-dinitrophenylhydrazine (DNPH) to stabilize the diketone, followed by HPLC-UV analysis:

- Derivatization : React 500 µL of serum with 1 mM DNPH in acidic medium (pH 3) for 30 minutes.

- Chromatography : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 360 nm .

- Validation : Ensure recovery rates >90% via spiked samples and cross-validate with GC-MS to exclude matrix interference .

Q. How does this compound monoxime (BDM) inhibit myosin ATPase, and what are its experimental limitations?

Advanced Research Focus

BDM acts as a non-competitive inhibitor by binding to the myosin head, blocking phosphate release during the ATPase cycle . Key applications and caveats:

- Dose-Dependent Effects : Use 5–20 mM BDM in cardiac arrest models to reversibly inhibit contraction without irreversible sarcomere damage .

- Off-Target Effects : BDM also chelates intracellular Ca²⁺ and alters DRK1 channel activity; include patch-clamp controls (e.g., cytoplasmic application in Xenopus oocytes) to isolate myosin-specific effects .

- Metabolic Interference : Monitor protein dephosphorylation via Western blotting, as BDM non-specifically removes phosphate groups .

Q. How can researchers reconcile discrepancies in reported LC50 values for this compound across toxicity studies?

Advanced Research Focus

Variability in LC50 values (e.g., 200–400 ppm in rodents) stems from exposure duration and analytical methods. Mitigation strategies:

- Standardized Protocols : Adopt OECD TG 403 guidelines for acute inhalation toxicity, ensuring consistent vapor generation and particle size distribution.

- Interlab Validation : Share raw survival/weight data (Table 3 ) via open-access platforms to harmonize statistical models.

- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity across studies, adjusting for confounding factors like strain-specific glutathione depletion rates .

Q. What are the best practices for synthesizing and purifying this compound derivatives for structure-activity studies?

Basic Research Focus

For derivatives like this compound monooxime:

- Synthesis : React this compound with hydroxylamine hydrochloride (1:1 molar ratio) in ethanol under reflux for 2 hours .

- Purification : Recrystallize from ethyl acetate/hexane (1:3) and verify purity via melting point (56–58°C) and NMR (δ 2.2 ppm for methyl groups) .

- Storage : Stabilize in amber vials at –20°C to prevent diketone polymerization .

Q. How should researchers design dose-response studies to evaluate this compound’s role in flavor chemistry?

Basic Research Focus

For flavor threshold analysis:

- Sensory Panels : Train panelists using ASTM E679-19 for ascending concentration series (0.1–10 ppm in air).

- GC-Olfactometry : Couple GC-MS with sniffing ports to isolate this compound’s buttery aroma (detection threshold: 0.02 ppm) .

- Statistical Analysis : Calculate dose-response curves using probit models (EC50 ~0.5 ppm) .

特性

IUPAC Name |

butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diacetyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diacetyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021583 | |

| Record name | 2,3-Butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air., Clear liquid with a chlorine-like odor; [CAMEO], Liquid, GREEN-TO-YELLOW LIQUID., yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution, Colorless liquid with a strong chlorine-like odor. | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

190 °F at 760 mmHg (NTP, 1992), 87.5 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 88 °C, 190 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

80 °F (NTP, 1992), 7 °C (45 °F) - closed cup, 80 °F (27 °C) (closed cup), 6 °C c.c., 80 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 200 g/L at 20 °C, Soluble in about 4 parts water, Readily soluble in all important organic solvents, Miscible with ether, For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page., 200 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 20, soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.990 at 15 °C/15 °C, Relative density (water = 1): 1.1, 0.975-0.990, 0.99 at 59 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.00 (Air = 1), Relative vapor density (air = 1): 3, 3 | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

56.8 [mmHg], 56.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.6 | |

| Record name | Diacetyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Greenish-yellow liquid, Yellow liquid | |

CAS No. |

431-03-8 | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-butanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K324J5K4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

27.7 °F (NTP, 1992), -1.2 °C, -2.4 °C, 27.7 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。